4-n-Butyl-4'-tert-butylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

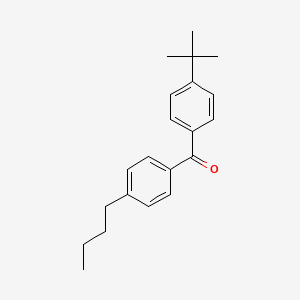

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O/c1-5-6-7-16-8-10-17(11-9-16)20(22)18-12-14-19(15-13-18)21(2,3)4/h8-15H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTOGLKNBZIDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373793 | |

| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95282-55-6 | |

| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-n-Butyl-4'-tert-butylbenzophenone: Synthesis, Properties, and Applications

Introduction: A Tale of Two Alkyl Chains on a Benzophenone Core

Substituted benzophenones are a cornerstone of photochemistry and polymer science, prized for their ability to absorb ultraviolet (UV) radiation and initiate critical chemical reactions. This guide delves into the specifics of a uniquely structured member of this family: 4-n-Butyl-4'-tert-butylbenzophenone. Identified by its CAS number 95282-55-6 , this molecule presents an intriguing asymmetry with a linear n-butyl group on one phenyl ring and a bulky tert-butyl group on the other. This structural nuance is not merely a chemical curiosity; it is a deliberate design element that fine-tunes the compound's physical properties and photochemical reactivity.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It will explore the synthesis of this compound through the lens of classic organic reactions, detail its physicochemical properties, elucidate its role as a photoinitiator and UV absorber, and provide a framework for its safe handling and application. The insights provided herein are grounded in established chemical principles and supported by data from authoritative sources.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound dictate its behavior in various systems, from its solubility in polymer matrices to its efficiency as a photoinitiator. While experimentally determined data for this specific molecule is not widely published, its properties can be reliably inferred from closely related structures and computational models.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95282-55-6 | Rieke Metals[1] |

| Molecular Formula | C₂₁H₂₆O | Guidechem[2], PubChem[3] |

| Molecular Weight | 294.43 g/mol | Guidechem[2], PubChem[3] |

| IUPAC Name | (4-butylphenyl)(4-tert-butylphenyl)methanone | PubChem[3] |

| Appearance | Inferred to be a solid at room temperature | Based on related benzophenones |

| Boiling Point | Predicted: 410.6 ± 34.0 °C | |

| Density | Predicted: 0.981 ± 0.06 g/cm³ | |

| XLogP3-AA | 6.6 | Guidechem[2] |

The high XLogP3-AA value suggests a high degree of lipophilicity, indicating good solubility in nonpolar organic solvents and polymer systems, a critical attribute for its applications in coatings and plastics.

Visualizing the Molecular Architecture

The unique arrangement of the alkyl groups on the benzophenone backbone is central to its function. The following diagram illustrates the chemical structure of this compound.

Caption: Structure of this compound.

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most logical and industrially scalable method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of an alkylated benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

There are two primary synthetic routes for this specific molecule:

-

Route A: Acylation of n-butylbenzene with 4-tert-butylbenzoyl chloride.

-

Route B: Acylation of tert-butylbenzene with 4-n-butylbenzoyl chloride.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail Route B.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on established procedures for similar benzophenone syntheses.

Materials:

-

tert-Butylbenzene

-

4-n-Butylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension in an ice bath to 0-5 °C. Slowly add 4-n-butylbenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension. The formation of a brightly colored complex indicates the generation of the acylium ion.

-

Electrophilic Aromatic Substitution: To this mixture, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is critical because aluminum chloride reacts vigorously with water, which would deactivate the catalyst.

-

Lewis Acid Catalyst: Aluminum chloride is a powerful Lewis acid that coordinates with the acyl chloride, facilitating the departure of the chloride ion and the formation of the highly electrophilic acylium ion.

-

Low Temperature Control: The initial stages of the reaction are highly exothermic. Maintaining a low temperature prevents side reactions, such as polysubstitution or rearrangement of the alkyl groups.

-

Acidic Workup: The acidic workup is necessary to protonate the ketone-aluminum chloride complex, liberating the desired benzophenone product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications and Research Interest

The primary applications of this compound are in the field of polymer chemistry, where it functions as a highly effective UV absorber and a Type II photoinitiator.

UV Absorber in Polymer Systems

Many polymers are susceptible to degradation upon exposure to UV radiation, leading to discoloration, embrittlement, and loss of mechanical strength. Benzophenone derivatives are excellent UV absorbers due to the photochemical properties of the benzoyl chromophore.[4] Upon absorption of UV light, the molecule is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state. This excited energy is then dissipated harmlessly as heat, protecting the polymer matrix from photodegradation. The presence of the n-butyl and tert-butyl groups enhances the compatibility of the molecule with various polymer systems, such as polyolefins, styrenics, and coatings, preventing it from leaching out over time.[5]

Photoinitiator for UV Curing

In the presence of a hydrogen donor (such as an amine co-initiator or the polymer backbone itself), the excited triplet state of benzophenone can abstract a hydrogen atom, generating a ketyl radical and a substrate radical. The substrate radical can then initiate a free-radical polymerization, a process known as UV curing. This is widely used in inks, coatings, and adhesives. The alkyl substituents on this compound can influence the efficiency of this process by modifying the electronic properties of the benzophenone core and its interaction with the surrounding medium. Specifically, such compounds are used as photoinitiators in the photopolymerization of coatings and adhesives.[2]

Safety and Handling: A Self-Validating System of Precaution

As with any active chemical compound, proper handling of this compound is paramount. The following information is derived from the Safety Data Sheet (SDS) for this compound.[6]

Hazard Identification:

-

Acute Toxicity (Oral): May be harmful if swallowed (H303).[6]

-

Skin Irritation: Causes skin irritation (H315).[6]

-

Eye Irritation: Causes serious eye irritation (H319).[6]

-

Respiratory Irritation: May cause respiratory irritation (H335).[6]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection (P280).[6] Tightly fitting safety goggles are recommended.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[6] Wash skin thoroughly after handling (P264).[6]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338).[6]

-

First Aid (Skin): If on skin, wash with plenty of soap and water (P302 + P352).[6]

-

First Aid (Inhalation): If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing (P304 + P340).[6]

By adhering to these safety protocols, a self-validating system of safety is established, minimizing the risk of exposure and ensuring the well-being of laboratory personnel.

Conclusion: A Versatile Building Block for Advanced Materials

This compound stands as a testament to the power of subtle molecular modifications. The strategic placement of two different alkyl groups on the benzophenone framework yields a compound with enhanced compatibility and functionality for polymer applications. Its role as both a UV absorber and a photoinitiator makes it a valuable tool in the development of durable and high-performance materials. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and industrial settings.

References

-

Rieke Metals. Safety Data Sheet for 4-(1-BUTYL)-4'-TERT-BUTYLBENZOPHENONE. Available at: [Link]

-

European Patent Office. (2017). ULTRAVIOLET ABSORBER COMPOSITION WITH IMPROVED HEAT RESISTANCE AND SYNTHETIC RESIN COMPOSITION CONTAINING THE SAME (Patent No. EP 2 399 952 B1). Available at: [Link]

-

PubChem. Bis(4-tert-butylphenyl)methanone. National Center for Biotechnology Information. Available at: [Link]

-

Rieke Metals. 4-(1-BUTYL)-4'-TERT-BUTYLBENZOPHENONE product page. Available at: [Link]

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available at: [Link]

- Google Patents. (1999). Uv-stabilized polymer compositions and methods for their production (Patent No. WO 1999/018284 A1).

Sources

- 1. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bis(4-tert-butylphenyl)methanone | C21H26O | CID 2758048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ULTRAVIOLET ABSORBER COMPOSITION WITH IMPROVED HEAT RESISTANCE AND SYNTHETIC RESIN COMPOSITION CONTAINING THE SAME - Patent 2399952 [data.epo.org]

- 5. WO1999018284A1 - Uv-stabilized polymer compositions and methods for their production - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-n-Butyl-4'-tert-butylbenzophenone: Molecular Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-n-Butyl-4'-tert-butylbenzophenone, a substituted aromatic ketone of interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its molecular structure, physicochemical properties, a representative synthetic protocol, and its emerging applications, grounded in authoritative scientific principles.

Introduction: The Architectural Versatility of Substituted Benzophenones

Substituted benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings, which can be functionalized with a variety of substituents. This structural modularity allows for the fine-tuning of their chemical and physical properties, leading to a broad spectrum of applications. This compound, with its distinct alkyl and tert-alkyl substitutions on the phenyl rings, exemplifies this versatility. These substitutions influence the molecule's steric and electronic properties, impacting its reactivity, solubility, and interactions with biological systems and light. This guide will explore the specific attributes of this compound, providing a foundational understanding for its potential use in various scientific endeavors.

Molecular Structure and Weight

The molecular structure of this compound consists of a central ketone functional group connecting a 4-n-butylphenyl group and a 4-tert-butylphenyl group.

dot graph 4_n_Butyl_4_tert_butylbenzophenone { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"];

} Caption: 2D molecular structure of this compound.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O | [1] |

| Molecular Weight | 294.43 g/mol | [1] |

| CAS Number | 95282-55-6 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of aromatic ketones such as this compound is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.

Underlying Principles of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the arenium ion restores aromaticity and yields the desired ketone. The reaction is generally regioselective, with the acyl group attaching to the position on the aromatic ring that is most activated towards electrophilic attack.

dot graph Friedel_Crafts_Acylation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures for analogous compounds.

Materials:

-

4-Butylbenzoyl chloride

-

tert-Butylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension in an ice bath (0 °C). Slowly add 4-butylbenzoyl chloride to the stirred suspension.

-

Addition of Aromatic Substrate: To the resulting mixture, add tert-butylbenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl and tert-butyl groups. The n-butyl group would exhibit a triplet for the terminal methyl group, and multiplets for the three methylene groups. The tert-butyl group would appear as a sharp singlet integrating to nine protons. The aromatic protons would appear as a series of doublets or multiplets in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the n-butyl chain. The aromatic carbons would also show a set of signals in the aromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (294.43 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group and within the alkyl side chains.

Applications in Research and Development

The unique structural features of this compound suggest its potential utility in several areas of research and development, particularly those leveraging the photochemical properties of the benzophenone chromophore.

Photoinitiators in Polymer Chemistry

Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization.[2][3] Upon absorption of UV light, the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor (such as an amine co-initiator) to generate free radicals. These radicals initiate the polymerization of monomers like acrylates and methacrylates. The n-butyl and tert-butyl groups in this compound can enhance its solubility in organic monomers and polymers, potentially improving its efficiency and compatibility as a photoinitiator in various formulations.

Potential in Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can induce cell death, particularly in cancer cells.[4][5] The benzophenone core is known to be an efficient generator of triplet states, a key requirement for a good photosensitizer. The lipophilic alkyl and tert-butyl groups could facilitate the molecule's association with cellular membranes, potentially localizing the photodynamic effect. Further research into the photophysical properties and phototoxicity of this compound could reveal its potential as a photosensitizer in PDT.[6][7]

Modulators of Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels involved in various sensory processes.[8][9] Modulators of TRP channels are of significant interest in drug discovery for the treatment of pain, inflammation, and other conditions.[10][11] The lipophilic nature of this compound might allow it to interact with the lipid bilayer of cell membranes where TRP channels are located, potentially modulating their activity. While direct evidence is lacking, the exploration of this and other substituted benzophenones as TRP channel modulators could be a promising area of research.

Conclusion

This compound is a molecule with a well-defined structure and predictable physicochemical properties. Its synthesis can be readily achieved through established methods like the Friedel-Crafts acylation. The presence of the benzophenone chromophore, combined with the modulating effects of the n-butyl and tert-butyl substituents, opens up avenues for its application in polymer chemistry as a photoinitiator and in the biomedical field as a potential photosensitizer for photodynamic therapy or as a modulator of ion channels. Further detailed experimental investigation into its spectroscopic properties and biological activities is warranted to fully elucidate its potential for researchers and drug development professionals.

References

-

[One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate]([Link])

Sources

- 1. Transient Receptor Potential Channels as Targets for Phytochemicals | Semantic Scholar [semanticscholar.org]

- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. Unsymmetrically substituted benzonaphthoporphyrazines: a new class of cationic photosensitizers for the photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What are Transient receptor potential channel modulators and how do they work? [synapse.patsnap.com]

- 9. Transient Receptor Potential (TRP) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of 4-n-Butyl-4'-tert-butylbenzophenone

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 4-n-butyl-4'-tert-butylbenzophenone, a substituted aromatic ketone of significant interest in photochemistry and photopolymerization. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages well-established data from the closely related analogue, 4-tert-butylbenzophenone, and the parent compound, benzophenone. This approach is scientifically justified as the alkyl substituents at the 4 and 4' positions are not expected to fundamentally alter the nature of the electronic transitions governed by the benzophenone chromophore. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical explanations, tabulated photophysical data, and detailed experimental protocols for characterization.

Introduction: The Benzophenone Chromophore and the Influence of Alkyl Substitution

Benzophenone and its derivatives are a cornerstone of organic photochemistry, renowned for their efficient intersystem crossing to the triplet state, which makes them excellent photosensitizers. The photophysical behavior of benzophenone is dominated by two primary electronic transitions: a lower energy, spin-allowed but orbitally forbidden n→π* transition, and a higher energy, fully allowed π→π* transition.[1][2]

The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is characterized by a relatively weak molar absorptivity (ε < 500 M⁻¹cm⁻¹) and is sensitive to the polarity of the solvent.[2][3] In contrast, the π→π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, is much more intense (ε > 10,000 M⁻¹cm⁻¹).[4]

The introduction of alkyl groups at the para-positions of the phenyl rings, as in this compound, has a modest but predictable effect on the photophysical properties. These electron-donating groups can cause a slight red-shift (bathochromic shift) in the absorption spectra due to their inductive and hyperconjugative effects.[5] However, they do not fundamentally alter the ordering or nature of the key excited states. Therefore, the data presented herein for 4-tert-butylbenzophenone serves as a robust and reliable proxy for understanding the photophysical characteristics of this compound.

Core Photophysical Properties

The photophysical properties of 4-alkyl-benzophenones are characterized by strong UV absorption, negligible fluorescence, and prominent phosphorescence at low temperatures. This behavior is a direct consequence of the efficient intersystem crossing from the first excited singlet state (S₁) to the triplet manifold (Tₙ).

Absorption Spectroscopy

The UV-Vis absorption spectrum of a 4-alkyl-benzophenone in a non-polar solvent like n-hexane or cyclohexane typically displays a well-defined, weak n→π* band in the 330-350 nm region and a strong π→π* band around 250 nm.[6] In polar solvents, the n→π* band undergoes a hypsochromic (blue) shift due to the stabilization of the ground state by hydrogen bonding with the solvent.[6]

| Property | Value (in n-Hexane) | Value (in Ethanol) | Source(s) |

| λmax (π→π) | ~250 nm | ~252 nm | [6] |

| λmax (n→π) | ~347 nm | ~334 nm | [6] |

| Molar Absorptivity (ε) at λmax (π→π) | > 10,000 M⁻¹cm⁻¹ | > 10,000 M⁻¹cm⁻¹ | [4] |

| Molar Absorptivity (ε) at λmax (n→π) | ~100-200 M⁻¹cm⁻¹ | ~100-200 M⁻¹cm⁻¹ | [4] |

| Table 1: Representative UV-Vis Absorption Data for 4-Alkyl-Benzophenones. |

Emission Properties: Fluorescence and Phosphorescence

A defining characteristic of benzophenones is their extremely low fluorescence quantum yield at room temperature.[7] This is due to the rapid and highly efficient intersystem crossing (ISC) from the S₁(n,π*) state to the triplet manifold. The rate of this ISC is on the picosecond timescale.

Upon cooling to low temperatures (e.g., 77 K in a rigid matrix), where non-radiative decay pathways are minimized, prominent phosphorescence from the T₁(n,π*) state can be observed.[8] This emission is characterized by a significant Stokes shift and a relatively long lifetime.[8]

| Property | Value (at 77 K) | Source(s) |

| Fluorescence Quantum Yield (ΦF) | Very low (< 0.01) | [7] |

| Phosphorescence Emission Maximum (λP) | ~450 nm | [9] |

| Phosphorescence Lifetime (τP) | milliseconds to seconds | [8] |

| Table 2: Representative Emission Data for 4-Alkyl-Benzophenones. |

Excited State Dynamics and the Triplet State

The photochemistry of this compound is overwhelmingly dictated by the properties of its lowest triplet state (T₁). Following excitation into the singlet manifold, ultrafast intersystem crossing populates the triplet state with a quantum yield approaching unity.

The T₁ state is of n,π* character and possesses a relatively long lifetime, allowing it to participate in various photochemical reactions, most notably hydrogen abstraction from suitable donor molecules. The lifetime of the triplet state is highly dependent on its environment, including solvent and the presence of quenchers like oxygen.[9]

| Property | Value | Source(s) |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | |

| Triplet State (T₁) Energy | ~69 kcal/mol | |

| Triplet State Lifetime (τT) in solution (deoxygenated) | microseconds | [9] |

| Table 3: Key Triplet State Properties of Benzophenones. |

The Jablonski diagram below illustrates the key photophysical processes for a typical benzophenone derivative.

Caption: Jablonski diagram illustrating the electronic transitions of a benzophenone derivative.

Experimental Protocols for Photophysical Characterization

To ensure the scientific integrity and reproducibility of photophysical measurements, standardized and well-controlled experimental protocols are essential.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the ground-state absorption characteristics of the molecule.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 1 mM.

-

Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.0 in a 1 cm path length quartz cuvette. This ensures adherence to the Beer-Lambert law.[4]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 200 nm to 500 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions.

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Steady-State Fluorescence and Phosphorescence Spectroscopy

These techniques provide information about the emissive properties of the molecule from its excited singlet and triplet states.

Protocol:

-

Sample Preparation:

-

For fluorescence, prepare a dilute solution (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent in a quartz cuvette.

-

For phosphorescence, dissolve the sample in a solvent that forms a clear, rigid glass at 77 K (e.g., a 4:1 mixture of ethanol:methanol). The solution should have an absorbance of ~0.5 at the excitation wavelength.

-

-

Instrumentation: Use a spectrofluorometer equipped with a low-temperature sample holder (e.g., a liquid nitrogen dewar).

-

Fluorescence Measurement (Room Temperature):

-

Set the excitation wavelength to the λmax of the n→π* transition.

-

Scan the emission monochromator over a range starting ~10 nm above the excitation wavelength to ~600 nm.

-

-

Phosphorescence Measurement (77 K):

-

Place the sample in the liquid nitrogen dewar and allow it to cool and solidify.

-

Use a pulsed excitation source or a mechanical chopper to introduce a delay between excitation and emission detection. This allows the short-lived fluorescence to decay, isolating the long-lived phosphorescence.

-

Set the excitation wavelength and scan the emission as for fluorescence.

-

-

Data Analysis:

-

Identify the peak emission wavelengths for fluorescence (if any) and phosphorescence.

-

To determine the phosphorescence lifetime (τP), measure the decay of the phosphorescence intensity over time after the excitation pulse.

-

Nanosecond Transient Absorption Spectroscopy

This pump-probe technique is crucial for directly observing the triplet excited state and determining its lifetime and spectral characteristics.[9][10]

Protocol:

-

Sample Preparation: Prepare a solution with an absorbance of ~0.5 at the pump laser wavelength in a spectroscopic grade solvent. The solution must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes, as oxygen is an efficient quencher of triplet states.[10]

-

Instrumentation: A typical nanosecond transient absorption setup consists of a pulsed laser for excitation (the "pump," e.g., a Nd:YAG laser at 355 nm) and a broad-spectrum lamp as the probe.[11][12]

-

Measurement:

-

The pump pulse excites the sample.

-

The probe pulse passes through the sample at a specific time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

-

Data Analysis:

-

Construct a transient absorption spectrum at a short time delay to identify the T-T absorption band.

-

Monitor the decay of the transient absorption at the peak of the T-T absorption band to determine the triplet state lifetime (τT) by fitting the decay curve to an exponential function.

-

Caption: Workflow for Nanosecond Transient Absorption Spectroscopy.

Conclusion

The photophysical properties of this compound are characteristic of the benzophenone chromophore, featuring strong UV absorption, highly efficient intersystem crossing to the triplet state, and negligible fluorescence. The long-lived triplet state is the primary photoactive species, making this class of molecules valuable as photosensitizers. This guide has provided a framework for understanding and experimentally characterizing these properties, leveraging data from closely related analogues and outlining detailed, field-proven protocols. The provided methodologies for UV-Vis absorption, emission, and transient absorption spectroscopy form a robust basis for the comprehensive photophysical evaluation of this and other aromatic ketones.

References

-

PubChem. 4-tert-Butylbenzophenone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Fluorescence and Phosphorescence. [Link]

-

NIST. 4-tert-Butyl-benzophenone. NIST Chemistry WebBook. [Link]

-

Fiveable. Fluorescence and phosphorescence spectroscopy. [Link]

-

The Journal of Physical Chemistry A. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. [Link]

-

Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

University of Pittsburgh. Simple Nanosecond to Minutes Transient Absorption Spectrophotometer. [Link]

-

Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

-

Fortgeschrittenenpraktikum Physik. Fluorescence and Phosphorescence. [Link]

-

Journal of Chemical Education. Introduction to Time-Resolved Spectroscopy: Nanosecond Transient Absorption and Time-Resolved Fluorescence of Eosin B. [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. [Link]

-

The Mechanistic Photochemistry of 4-Hydroxybenzophenone. [Link]

-

ResearchGate. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

-

Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

-

DTU Research Database. Syntheses and Room Temperature Phosphorescence Properties of Dibenzobenzodithiophenes and Dibenzothiophenes. [Link]

-

Journal of the American Chemical Society. Investigation of Singlet → Triplet Transitions by the Phosphorescence Excitation Method. III. Aromatic Ketones and Aldehydes. [Link]

-

ResearchGate. Introduction to Time-Resolved Spectroscopy: Nanosecond Transient Absorption and Time-Resolved Fluorescence of Eosin B | Request PDF. [Link]

-

ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with... [Link]

-

University of California, Irvine Department of Chemistry. An Introduction to Fluorescence Spectroscopy. [Link]

-

Yale University, The Schmuttenmaer Research Group. Nanosecond Transient Absorption. [Link]

-

National Institutes of Health. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. [Link]

-

ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]

-

UV-Vis Spectroscopy. [Link]

-

Princeton University, Macmillan Group. Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. [Link]

-

ChemRxiv. Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. [Link]

-

National Institutes of Health. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. [Link]

-

ResearchGate. UV-vis absorption spectra (a), and PL spectra of MBAn-(4)-tBu and... [Link]

-

Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

NIST. Benzophenone. NIST Chemistry WebBook. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fp.physik.unibas.ch [fp.physik.unibas.ch]

- 9. edinst.com [edinst.com]

- 10. Nanosecond Transient Absorption | The Schmuttenmaer Research Group [thz.yale.edu]

- 11. sites.pitt.edu [sites.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-n-Butyl-4'-tert-butylbenzophenone: Properties and Research Applications

Abstract: 4-n-Butyl-4'-tert-butylbenzophenone is a disubstituted aromatic ketone belonging to the benzophenone family, a class of compounds renowned for their utility as photosensitizers and photoinitiators.[1] The strategic placement of n-butyl and tert-butyl groups on the phenyl rings modifies the molecule's physicochemical properties, enhancing its solubility in organic media and influencing its photochemical behavior. This guide provides a comprehensive exploration of this compound, detailing its synthesis, core photochemical mechanism, and potential applications in cutting-edge research. We present detailed experimental protocols and workflows for its use as a Type II photoinitiator in UV-curable formulations and advanced polymerization techniques. This document is intended for researchers, chemists, and materials scientists seeking to leverage the unique properties of substituted benzophenones in polymer chemistry, materials science, and photochemistry.

Molecular Profile and Physicochemical Properties

This compound (BTBB) is a derivative of benzophenone, where the alkyl substituents are introduced to fine-tune its performance characteristics. The n-butyl group provides flexibility and enhances compatibility with various organic monomers, while the bulky tert-butyl group can improve thermal stability and reduce post-polymerization migration. These modifications make BTBB a promising candidate for applications requiring high solubility and stability.

The fundamental properties of the parent compound, benzophenone, and its derivatives are intrinsically linked to the efficiency of intersystem crossing from an excited singlet state to a long-lived triplet state upon photoexcitation.[2] This characteristic is central to its function as a photosensitizer.

| Property | Value | Reference |

| Chemical Name | (4-butylphenyl)-(4-tert-butylphenyl)methanone | [3] |

| CAS Number | 95282-55-6 | [3] |

| Molecular Formula | C21H26O | [3][4] |

| Molecular Weight | 294.43 g/mol | [3][4] |

| Predicted Boiling Point | 410.6 ± 34.0 °C | [4] |

| Predicted Density | 0.981 ± 0.06 g/cm³ | [4] |

Synthesis and Characterization

The most direct and widely used method for synthesizing substituted benzophenones, including BTBB, is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[6][7]

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of BTBB can be achieved by reacting 4-tert-butylbenzoyl chloride with n-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich n-butylbenzene ring.

Caption: Synthetic route for this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of BTBB

This protocol is based on established procedures for Friedel-Crafts acylation of substituted benzenes.[8][9]

-

Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas safely into a trap). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Reagent Preparation:

-

In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent like dichloromethane (DCM) or carbon disulfide under an inert atmosphere (e.g., nitrogen).

-

Dissolve 4-tert-butylbenzoyl chloride (1.0 equivalent) in the same dry solvent and add it to the dropping funnel.

-

-

Acylation:

-

Cool the AlCl₃ suspension to 0 °C using an ice bath.

-

Add the 4-tert-butylbenzoyl chloride solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add n-butylbenzene (1.0 equivalent) dropwise via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Core Application: A Type II Photoinitiator

BTBB functions as a Type II photoinitiator, which operates via a bimolecular mechanism.[10] Unlike Type I initiators that undergo unimolecular cleavage, Type II initiators require a co-initiator or synergist to generate the polymerizing radicals.[11][12]

The Mechanism of Type II Photoinitiation

The process is initiated by the absorption of UV light by the benzophenone chromophore. The efficiency of this process underpins its widespread use in UV curing applications.[13]

-

Photoexcitation: Upon absorbing UV radiation (typically 250-450 nm), the BTBB molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[11]

-

Intersystem Crossing (ISC): The S₁ state is short-lived and rapidly undergoes a highly efficient intersystem crossing to a more stable, long-lived triplet state (T₁).[1][2]

-

Hydrogen Abstraction: The excited triplet state of BTBB is a potent hydrogen abstractor. It reacts with a co-initiator (often a tertiary amine, denoted as R₃'N-CH-R₂'') by abstracting a hydrogen atom.[12][14]

-

Radical Generation: This bimolecular reaction generates two radicals: a benzoketyl radical from the BTBB and a highly reactive alkylamino radical from the co-initiator.[11]

-

Polymerization Initiation: While the benzoketyl radical is relatively stable, the alkylamino radical is highly reactive and efficiently initiates the polymerization of monomers, such as acrylates or methacrylates, leading to the formation of a crosslinked polymer network.[11][15]

Caption: Photochemical mechanism of this compound as a Type II photoinitiator.

Potential Research Applications and Experimental Workflows

The unique combination of high solubility in organic media and robust photochemical properties makes BTBB a versatile tool for various research applications.

Application in UV-Curable Coatings and Inks

Rationale: BTBB's alkyl substituents enhance its solubility and compatibility with common acrylate and methacrylate oligomers and monomers used in coatings and inks. This ensures a homogeneous formulation, leading to uniform curing and improved final film properties. Its higher molecular weight compared to unsubstituted benzophenone may also reduce migration from the cured polymer, an important consideration for many applications.[16]

Caption: Experimental workflow for formulating and testing a UV-cured coating using BTBB.

Protocol: Formulation and Curing of a Test Coating

-

Formulation: In an amber vial to protect from ambient light, prepare the formulation. For example:

-

Trimethylolpropane triacrylate (TMPTA) monomer: 88% by weight

-

This compound (BTBB): 3% by weight

-

Ethyl-4-(dimethylamino)benzoate (EDAB) co-initiator: 9% by weight

-

-

Mixing: Mix the components thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator and co-initiator are completely dissolved and the solution is homogeneous.

-

Application: Using a wire-wound bar or film applicator, apply a thin film (e.g., 25 µm) of the formulation onto a suitable substrate (e.g., a glass slide or steel panel).

-

Curing: Immediately place the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp or a 365 nm LED array) with a defined intensity.

-

Evaluation:

-

Measure the tack-free time by lightly touching the surface with a cotton ball at timed intervals until no fibers adhere.

-

After full curing (e.g., 5-10 minutes post-tack-free time), assess the pencil hardness (ASTM D3363) and cross-hatch adhesion (ASTM D3359).

-

Application in Metal-Free Atom Transfer Radical Polymerization (ATRP)

Rationale: Recently, Type II photoinitiators have been successfully employed as sensitizers for photoinduced metal-free ATRP.[17] This advanced polymerization technique allows for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures (e.g., block copolymers). BTBB, in conjunction with a suitable co-initiator and an alkyl halide, can be used to mediate this controlled polymerization process under light irradiation, offering a metal-free alternative to traditional ATRP methods.

Protocol: Photoinduced Metal-Free ATRP of a Vinyl Monomer

-

Reagent Preparation: Prepare a stock solution of the monomer (e.g., methyl methacrylate), an ATRP initiator (e.g., ethyl α-bromophenylacetate), BTBB, and a tertiary amine co-initiator in a suitable solvent (e.g., DMSO) in a Schlenk flask.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited states and terminate the radical polymerization.

-

Initiation: Place the sealed flask in front of a light source (e.g., a 365 nm LED) and begin irradiation while stirring.

-

Monitoring: At specific time intervals, take aliquots from the reaction mixture using a degassed syringe to analyze monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via Gel Permeation Chromatography, GPC).

-

Termination: Terminate the polymerization by exposing the reaction mixture to air and cooling it down. The resulting polymer can be isolated by precipitation in a non-solvent like cold methanol.

Conclusion and Future Outlook

This compound stands out as a highly functional and adaptable photoinitiator. Its tailored alkyl substituents provide enhanced solubility and compatibility in non-polar systems, making it a superior choice over unsubstituted benzophenone for many specialized applications in polymer and materials science. The detailed protocols herein provide a robust framework for its practical implementation.

Future research could explore the use of BTBB in emerging technologies such as:

-

Vat Photopolymerization (3D Printing): Its high solubility makes it an excellent candidate for formulating high-performance resins for SLA and DLP 3D printing.

-

Supramolecular Chemistry: Benzophenone moieties can be incorporated into self-assembling systems, like dipeptides, to create supramolecular photoinitiators for spatially controlled polymerization.[13]

-

Biomaterials: Its use in the photopolymerization of biocompatible hydrogels for tissue engineering and drug delivery presents another exciting research avenue.

By understanding its fundamental photochemical principles and leveraging its optimized properties, researchers can unlock new possibilities in the rational design of advanced, light-responsive materials.

References

- Benchchem. The Enduring Chromophore: A Technical Guide to the Photophysical Properties of Substituted Benzophenones.

- Benchchem. A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones.

- Tintoll.

- Polymer Innovation Blog.

- YouTube.

- Brief description of hydrogen-capturing photoinitiators and their two main c

- Polymer Chemistry (RSC Publishing).

- PrepChem.com. Synthesis of 4-n-butyl benzophenone.

- Taylor & Francis Online.

- Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024-07-15).

- ChemicalBook. This compound | 95282-55-6.

- ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF. (2025-08-05).

- PrepChem.com. Synthesis of 4'-tert.butylacetophenone.

- PMC - NIH.

- ChemicalBook. This compound | 95282-55-6.

- Sigma-Aldrich.

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 95282-55-6 [amp.chemicalbook.com]

- 4. This compound | 95282-55-6 [amp.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 12. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 13. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longchangchemical.com [longchangchemical.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

"4-n-Butyl-4'-tert-butylbenzophenone" safety data sheet and handling precautions

A Technical Guide to the Safe Handling of 4-n-Butyl-4'-tert-butylbenzophenone

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. Recognizing the limited availability of specific safety data for this compound, this guide adopts a conservative, precautionary approach. It utilizes detailed safety information from the structurally related and well-characterized compound, 4-tert-butylphenol, as a proxy for establishing robust safety protocols. This guide is intended for researchers, chemists, and drug development professionals who may handle this substance in a laboratory or manufacturing setting. The core principle of this document is to treat this compound with a high degree of caution, assuming it possesses hazards comparable to or greater than its analogue until specific toxicological data becomes available.

Substance Identification and Known Properties

This compound is a substituted benzophenone derivative. While specific hazard information is not widely documented, its fundamental identifiers are as follows:

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | (4-butylphenyl)-(4-tert-butylphenyl)methanone | [1] |

| CAS Number | 95282-55-6 | [1][2] |

| Molecular Formula | C₂₁H₂₆O | [1] |

| Formula Weight | 294.43 g/mol | [1] |

Hazard Assessment: A Precautionary Framework

Based on the data for the proxy compound, 4-tert-butylphenol, researchers must assume that this compound presents significant health and environmental hazards.[3][4][5] The Globally Harmonized System (GHS) classification for 4-tert-butylphenol is summarized below and should be conservatively applied.

| GHS Classification | Details |

| Pictograms | GHS05 (Corrosion), GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)[3][5] |

| Signal Word | Danger [4][5][6] |

| Hazard Statements | H315: Causes skin irritation.[3][4][5]H318: Causes serious eye damage.[3][4][5]H361f: Suspected of damaging fertility.[3][4][5]H410: Very toxic to aquatic life with long lasting effects.[3][4][5] |

| Precautionary Statements | P201: Obtain special instructions before use.[5][6]P273: Avoid release to the environment.[7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6]P310: Immediately call a POISON CENTER/doctor.[3][5]P405: Store locked up.[3][4]P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Emergency Response Protocols

Rapid and correct response in an emergency is critical. The following procedures are based on the hazards identified for 4-tert-butylphenol.

First-Aid Measures

-

General Advice: If you feel unwell, seek immediate medical advice and show the safety data sheet or container label to the attending physician.[5][7]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[4][6][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4][6] If skin irritation persists, consult a physician.[4][6]

-

Eye Contact: This is a critical exposure route. Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][6] Remove contact lenses if present and easy to do so.[3][6] Immediate consultation with an ophthalmologist is required.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[6][9] Use fire extinguishing methods suitable for the surrounding conditions.[3]

-

Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon monoxide and carbon dioxide.[4][6][10]

-

Protective Equipment for Firefighters: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][6][11]

Handling, Storage, and Exposure Control

The causality behind these protocols is to minimize all potential routes of exposure—dermal, ocular, and inhalation.

Safe Handling

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[4][11][12] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3][12] Do not eat, drink, or smoke in the laboratory area.[8][12] Wash hands thoroughly with soap and water after handling and before breaks.[3][8]

-

Procedural Precautions: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4] Avoid the formation of dust and aerosols.[4]

Conditions for Safe Storage

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6]

-

Storage Conditions: Store locked up, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4] Protect from moisture and direct sunlight.[5][8]

-

Incompatibilities: Phenolic compounds can react with strong reducing substances and bases, generating heat.[13] They are also incompatible with strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of specific PPE must be based on a thorough risk assessment of the planned procedure.

-

Eye/Face Protection: Wear chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards. In addition, a face shield should be worn where there is a risk of splashing.[14]

-

Skin Protection:

-

Gloves: Wear impervious, chemical-resistant gloves (e.g., Butyl rubber, Viton®, Neoprene).[11][14] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear. Use proper glove removal technique to avoid skin contact.[14]

-

Body Protection: Wear a long-sleeved laboratory coat. For tasks with a higher risk of exposure, wear additional protective clothing, such as a chemical-resistant apron or coveralls.[4]

-

-

Respiratory Protection: If dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., P100 filter for particulates, organic vapor cartridge) is required.[13]

Caption: Standard PPE Donning and Doffing Workflow.

Accidental Release and Spill Management

A structured response to a spill is essential to mitigate exposure and environmental contamination.

Spill Response Protocol

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[15]

-

Control & Ventilate: Ensure the area is well-ventilated. Eliminate all sources of ignition if the material or solvents used are flammable.[16]

-

Don PPE: Before re-entering the area, don the appropriate PPE as described in Section 4.3, including respiratory protection.[15]

-

Containment: Prevent the spill from entering drains or waterways.[3][6] For solid spills, avoid generating dust.[15]

-

Clean-up:

-

Solid Spill: Gently sweep or shovel the material into a suitable, labeled container for disposal.[4][6] Avoid dry sweeping that creates dust; use procedures like vacuuming with HEPA filtration if available.[15]

-

Liquid Spill: Use an inert, non-combustible absorbent material (e.g., clay, diatomaceous earth, sand) to soak up the spill.[8][11]

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent followed by soap and water.[13]

-

Disposal: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled container for hazardous waste disposal.[7][13]

Sources

- 1. This compound | 95282-55-6 [amp.chemicalbook.com]

- 2. This compound | 95282-55-6 [amp.chemicalbook.com]

- 3. cpachem.com [cpachem.com]

- 4. fishersci.com [fishersci.com]

- 5. ark-chem.co.jp [ark-chem.co.jp]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lobachemie.com [lobachemie.com]

- 9. capotchem.com [capotchem.com]

- 10. Toxicological data and environmental behavior of 4-tert-butylphenol [chuanhechem.com.cn]

- 11. media.hiscoinc.com [media.hiscoinc.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. media.napaonline.com [media.napaonline.com]

Methodological & Application

Application Notes and Protocols for 4-n-Butyl-4'-tert-butylbenzophenone in UV Curable Coatings and Inks

Introduction: The Role of Substituted Benzophenones in UV Curing

The field of ultraviolet (UV) curable coatings and inks relies on the rapid, light-induced transformation of liquid formulations into solid, cross-linked polymers. This process, known as photopolymerization, is initiated by molecules called photoinitiators. Among these, benzophenone and its derivatives are a cornerstone class of Type II photoinitiators, prized for their efficiency and versatility.[1] This guide focuses on a specific, yet illustrative, member of this family: 4-n-Butyl-4'-tert-butylbenzophenone .

While specific data for this particular molecule is not broadly published, its structure, featuring both a flexible n-butyl group and a bulky tert-butyl group on opposing phenyl rings, suggests a design intended to enhance solubility in a wide range of monomers and oligomers, and to reduce migration from the cured polymer matrix. This application note will, therefore, synthesize established principles of benzophenone photochemistry with practical, field-proven protocols to provide a comprehensive guide for researchers and formulation chemists. We will explore its mechanism of action, provide detailed protocols for its evaluation, and discuss its potential advantages in modern UV curing applications.

Physicochemical Properties (Predicted)

The properties of this compound can be inferred from its constituent parts and related molecules.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C21H26O | Based on chemical structure. |

| Molecular Weight | 294.43 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder or liquid | Typical for benzophenone derivatives.[2] |

| Solubility | High solubility in common acrylate and methacrylate monomers, as well as organic solvents. | The n-butyl and tert-butyl groups enhance compatibility with a wide range of organic media. |

| UV Absorption (λmax) | ~250-260 nm and a weaker band around 340-350 nm | Based on the characteristic absorption of benzophenone and its alkyl-substituted derivatives.[3][4] |

Mechanism of Action: A Type II Photoinitiator

This compound functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist to generate the free radicals necessary for polymerization.[4] The most common co-initiators are tertiary amines. The process can be broken down into the following steps:

-

Photoexcitation: Upon exposure to UV light of the appropriate wavelength, the benzophenone derivative absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[1]

-

Hydrogen Abstraction: The excited triplet state of the benzophenone derivative is a diradical and readily abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This results in the formation of a ketyl radical from the benzophenone and an alkylamino radical from the amine.

-

Initiation of Polymerization: The highly reactive alkylamino radical is the primary initiator of the polymerization of acrylate or methacrylate monomers, starting the chain reaction that leads to the formation of a cross-linked polymer network.

Protocol 2: Evaluation of Curing Performance

This protocol describes methods to assess the cure speed and depth of cure of the formulated coating.

Equipment:

-

UV Curing System (e.g., medium-pressure mercury lamp or 365 nm LED) with a conveyor belt.

-

Radiometer to measure UV dose and intensity.

-

Drawdown bar or film applicator for consistent film thickness.

-

Substrate (e.g., glass panels, steel panels, or paperboard).

-

FTIR spectrometer with an ATR accessory.

-

Micrometer or calipers.

2.1 Cure Speed Determination (Thumb Twist and Solvent Rub Methods)

-

Film Application: Apply the coating to the chosen substrate at a defined thickness (e.g., 12 microns) using a drawdown bar. [5]2. UV Curing: Pass the coated substrate under the UV lamp at varying conveyor speeds to deliver a range of UV doses.

-

Thumb Twist Test: Immediately after curing, press and twist your thumb on the surface of the coating. A fully cured surface will feel hard and tack-free, with no marring. [6]This provides a quick, qualitative assessment of surface cure.

-

MEK Double Rub Test (ASTM D5402): For a more quantitative measure of through-cure, perform a solvent rub test. [6] * Saturate a cheesecloth with Methyl Ethyl Ketone (MEK).

-

Rub the cured surface with moderate pressure in a back-and-forth motion (one double rub).

-

Count the number of double rubs required to break through the coating to the substrate. A higher number of rubs indicates a better degree of cure.

-

2.2 Cure Speed Determination (Real-Time FTIR)

For a more precise, analytical measurement of cure speed, Real-Time Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹).

-

Sample Preparation: Apply a thin film of the liquid formulation onto the ATR crystal.

-

Data Acquisition: Begin collecting FTIR spectra continuously.

-

UV Exposure: At a set time point, expose the sample to the UV source.

-

Analysis: Plot the normalized peak area of the acrylate double bond against time. The rate of disappearance of this peak is directly proportional to the rate of polymerization.

2.3 Depth of Cure Measurement

-

Sample Preparation: Create a thicker sample of the coating (e.g., 1-2 mm) in a small mold.

-

Curing: Expose the surface of the sample to a known UV dose.

-

Measurement: After curing, remove the uncured liquid from the bottom of the sample. Measure the thickness of the solid, cured portion using a micrometer. This value represents the depth of cure for that specific UV dose.

Protocol 3: Assessment of Cured Film Properties

3.1 Adhesion Testing (Cross-Hatch Test - ASTM D3359)

-

Curing: Prepare a cured film on the desired substrate as described in Protocol 2.1.

-

Scribing: Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate. [2]3. Tape Application: Apply a specified pressure-sensitive tape over the grid and smooth it down.

-

Tape Removal: After a set time (e.g., 60-90 seconds), rapidly pull the tape off at a 180-degree angle. [6]5. Evaluation: Visually assess the grid area and classify the adhesion based on the ASTM D3359 scale (5B = no coating removed, 0B = >65% of coating removed). [2] 3.2 Yellowing Measurement

-

Initial Color Measurement: Measure the color of the cured film immediately after curing using a color spectrophotometer, recording the CIELAB L, a, and b* values. The b* value is particularly important as it represents the yellow-blue axis.

-

Post-Curing/Aging: Expose the cured film to additional UV light or heat to simulate aging.

-

Final Color Measurement: Re-measure the L, a, and b* values.

-

Analysis: Calculate the change in the b* value (Δb). A larger positive Δb indicates a greater degree of yellowing.

Expected Performance and Advantages

The unique substitution pattern of this compound is anticipated to offer several advantages in UV curable formulations:

-

Enhanced Solubility and Compatibility: The presence of two different alkyl groups can disrupt crystal packing, potentially leading to better solubility in a wider range of monomers and oligomers compared to more symmetrical benzophenone derivatives. This can lead to more stable formulations with a lower risk of the photoinitiator crystallizing out.

-

Reduced Migration: The higher molecular weight and the bulky tert-butyl group are expected to reduce the mobility of the photoinitiator and its byproducts within the cured polymer matrix. This is particularly important for applications with stringent migration limits, such as food packaging inks.

-

Good Surface and Through Cure: As a Type II photoinitiator, when paired with an appropriate amine synergist, it is expected to provide a good balance of surface and through cure. The amine synergist helps to mitigate oxygen inhibition at the surface, which can be a challenge for free-radical polymerization. [1]

Conclusion

This compound represents a logical evolution in the design of benzophenone-based Type II photoinitiators. While specific performance data is not widely available, its chemical structure suggests clear advantages in solubility and low migration potential. By applying the standardized protocols outlined in this guide, researchers and formulators can systematically evaluate its efficacy in various UV curable coatings and inks. The principles of its photochemical mechanism, combined with rigorous testing of cure speed, depth of cure, and final film properties, will enable the optimization of formulations to meet the demanding performance requirements of modern industrial applications.

References

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). PMC - NIH. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (n.d.). MDPI. [Link]

-

UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. [Link]

-

FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION. (n.d.). Journal of Oil Palm Research. [Link]

-

Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. (n.d.). ResearchGate. [Link]

-

Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. (2024). HumiSeal. [Link]

-

Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (n.d.). Science Alert. [Link]

-

(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). ResearchGate. [Link]

-

Cure Test Methods: UV/EB/LED Coatings & Inks. (2023). PCI Magazine. [Link]

-

Yellowing and Color Change in Oligomers & Coatings. (n.d.). Bomar. [Link]

-

UV Curing Part Four: Every body Gets Acrylated! (2016). Polymer Innovation Blog. [Link]

-

The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. (1968). SciSpace. [Link]

-

Preparation and Properties of UV-Curable Polyurethane Acrylate Resins for Metal Surfaces. (2008). PCI Magazine. [Link]

-

Formulation of UV curable PUA coatings. (n.d.). ResearchGate. [Link]

-

Yellowing of UV varnishes with focus on its temporal behaviour and correlations between intensities and degrees of polymerisation. (2021). JPMTR. [Link]

-

Effects of UV Exposure Conditions on Speed, Depth of Cure and Adhesion. (n.d.). Fusion UV Systems, Inc.. [Link]

-

In-Line Yellowness Measurement. (n.d.). Equitech. [Link]

-

Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin. (n.d.). Tetra. [Link]

-

Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic... (2023). YouTube. [Link]

-

ASTM D7396 Adhesion Testing of Thin Film Coatings. (n.d.). Testing Laboratory. [Link]

-

How to Test UV Coating Cure Quality (Adhesion, Rub, Tack). (2023). UVET. [Link]

-

Is It Done Yet? Comparison of Methods to Monitor Degree of UV Cure. (2022). UV+EB Technology. [Link]

-

Determining a coating's degree of cure | FT-IR spectroscopy | UV curing varnish. (2021). YouTube. [Link]

-

Tests to Check the Degree of UV Curing. (2024). UVET. [Link]

-

Brief Guide to Color Measurement in Weathering. (n.d.). Atlas. [https://www.atlas-mts.com/uploads/documents/library/ weathering-technical-articles/atlas_wp_brief_guide_to_color_measurement.pdf]([Link] weathering-technical-articles/atlas_wp_brief_guide_to_color_measurement.pdf)

-

Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing. (n.d.). PMC - NIH. [Link]

-

Cure Speed Measurements of UV-LED Curable Optical Fiber Coatings. (n.d.). RadTech. [Link]

-

Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. (n.d.). Lencolo. [Link]

-

Cure depth in photopolymerization: Experiments and theory. (n.d.). Princeton University. [Link]

-

Testing the Cure of Electron Beam Coatings (EB) & Ultraviolet Coatings (UV). (n.d.). Cork Industries. [Link]

-

Quality Standards Rhino Decal UV Resistance and Adhesion 9-18. (n.d.). American Tech Supply. [Link]

-

Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. (n.d.). KTA. [Link]

-

UV Ink Adhesion Testing. (2017). YouTube. [Link]

Sources

- 1. 4-tert-Butylbenzophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 95282-55-6 [amp.chemicalbook.com]

- 3. 4-tert-Butylbenzophenone | C17H18O | CID 89790 - PubChem [pubchem.ncbi.nlm.nih.gov]